An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Fayalite (Fe₂SiO₄)
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Fayalite (Fe₂SiO₄)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of Fayalite (Fe₂SiO₄), the iron-rich end-member of the olivine (B12688019) solid solution series. This document details the crystallographic properties, experimental methodologies for their determination, and a summary of key data.
Introduction to Fayalite
Fayalite is a nesosilicate mineral with the chemical formula Fe₂SiO₄. It belongs to the olivine group and forms a solid solution series with forsterite (Mg₂SiO₄). Understanding the precise crystal structure of fayalite is crucial for various fields, including geology, materials science, and potentially for drug development as a target for chelation therapy in iron overload disorders.
Fayalite crystallizes in the orthorhombic system, which is characterized by three unequal crystallographic axes at right angles to each other. Its structure consists of isolated silica (B1680970) tetrahedra (SiO₄) linked by iron cations (Fe²⁺) in two different octahedral coordination sites, M1 and M2.
Crystal Structure and Lattice Parameters
The crystal structure of fayalite is well-established and has been determined with high precision using techniques such as X-ray and neutron diffraction. It belongs to the space group Pbnm (an alternative setting of Pnma, No. 62).
Table 1: Crystallographic Data for Fayalite (Fe₂SiO₄)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1][2][3] |
| Space Group | Pbnm (No. 62) | [1][2][4] |
| Lattice Parameters | ||
| a | ~4.82 Å | [1][2][4] |
| b | ~10.48 Å | [1][2][4] |
| c | ~6.09 Å | [1][2][4] |
| Unit Cell Volume (V) | ~308 ų | [5] |
| Formula Units per Unit Cell (Z) | 4 | [1] |
The precise lattice parameters can vary slightly depending on the presence of impurities, such as manganese (Mn) and magnesium (Mg), and the temperature and pressure at which the measurements are taken.
Table 2: Atomic Coordinates for Fayalite (Fe₂SiO₄)
| Atom | Site | x | y | z |
| Fe1 (M1) | 4a | 0.00000 | 0.00000 | 0.00000 |
| Fe2 (M2) | 4c | 0.98600 | 0.28020 | 0.25000 |
| Si | 4c | 0.43010 | 0.09740 | 0.25000 |
| O1 | 4c | 0.76790 | 0.09160 | 0.25000 |
| O2 | 4c | 0.21040 | 0.45410 | 0.25000 |
| O3 | 8d | 0.28810 | 0.16490 | 0.03800 |
Source: Based on data from MineralsCloud[5]. These are representative fractional coordinates.
Experimental Protocols for Crystal Structure Determination
The determination of fayalite's crystal structure and lattice parameters primarily relies on diffraction methods. Below are detailed methodologies for the key experiments.
For accurate powder diffraction analysis, a pure, single-phase fayalite sample is required. A common method for synthesizing polycrystalline fayalite is through a solid-state reaction.
Protocol for Solid-State Synthesis:
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Reactant Preparation: A stoichiometric mixture of metallic iron (Fe), ferric oxide (Fe₂O₃), and silicon dioxide (SiO₂) is prepared.
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Oxygen Buffering: To maintain the appropriate oxygen fugacity and ensure the formation of Fe²⁺, the mixture is placed within a solid-state oxygen buffering system, such as a WC-COW (tungsten carbide - carbon monoxide/carbon dioxide) buffer.
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Sintering: The reactant mixture is placed in a nested alumina (B75360) crucible system and sintered in a muffle furnace. A typical sintering protocol involves heating at 1323 K (1050 °C) for an extended period, for instance, six days, to ensure a complete reaction and crystallization.
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Sample Characterization: The resulting polycrystalline fayalite is then characterized by techniques such as scanning electron microscopy (SEM) to assess particle size and morphology, and X-ray diffraction (XRD) to confirm phase purity.
X-ray powder diffraction is the most common technique for determining the lattice parameters and confirming the crystal structure of a polycrystalline sample like synthetic fayalite.
Protocol for XRD Data Collection and Analysis:
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Sample Preparation: A portion of the synthesized fayalite is finely ground to a powder with a particle size typically less than 10 µm to ensure random crystallite orientation. The powder is then mounted on a sample holder, which could be a zero-background plate or packed into a capillary.
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Instrument Setup: A powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used. Typical instrument settings would be a voltage of 40 kV and a current of 40 mA.
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Data Collection: The diffraction pattern is collected over a 2θ range, for example, from 10° to 120°, with a step size of 0.01-0.02° and a counting time of 1-2 seconds per step.
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Phase Identification: The experimental diffraction pattern is compared with standard diffraction patterns from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). For fayalite, the relevant PDF card is often cited as JCPDS No. 71-1667[6].
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Rietveld Refinement: For precise determination of lattice parameters and atomic positions, the Rietveld refinement method is employed. This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic coordinates, peak shape parameters, and background, to minimize the difference between the observed and calculated patterns. Software such as GSAS, FullProf, or TOPAS is commonly used for this analysis.
Neutron powder diffraction is a complementary technique to XRD. It is particularly useful for accurately locating light atoms, such as oxygen, in the presence of heavier atoms like iron, and for studying magnetic ordering.
Protocol for Neutron Powder Diffraction:
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Sample Preparation: A larger sample volume of powdered fayalite (typically a few grams) is required compared to XRD. The powder is loaded into a sample container, often made of vanadium, which has a low neutron scattering cross-section.
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Instrument Setup: The experiment is conducted at a neutron source, such as a nuclear reactor or a spallation source. A high-resolution time-of-flight neutron powder diffractometer is often used.
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Data Collection: Data is collected over a wide range of d-spacings. The sample can be heated or cooled in situ to study the crystal structure at different temperatures.
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Data Analysis: Similar to XRD, the collected neutron diffraction data is analyzed using the Rietveld refinement method to determine the crystal and, if applicable, magnetic structure.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the determination of the crystal structure of fayalite.
Caption: Experimental workflow for Fayalite crystal structure determination.
This guide provides a foundational understanding of the crystal structure of fayalite and the experimental techniques used to elucidate it. The provided data and protocols serve as a valuable resource for researchers in mineralogy, materials science, and related disciplines.
References
- 1. Synthesis of Nanometer-Sized Fayalite and Magnesium-Iron(II) Mixture Olivines | Journal Article | PNNL [pnnl.gov]
- 2. researchgate.net [researchgate.net]
- 3. oldcitypublishing.com [oldcitypublishing.com]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. CN106829978B - A method of preparing fayalite - Google Patents [patents.google.com]
- 6. Rietveld refinement - Wikipedia [en.wikipedia.org]
